molecular formula C16H33NO2 B14589300 1-(Hydroxyimino)-2-methylpentadecan-2-OL CAS No. 61432-95-9

1-(Hydroxyimino)-2-methylpentadecan-2-OL

Cat. No.: B14589300
CAS No.: 61432-95-9
M. Wt: 271.44 g/mol
InChI Key: PBTSKIDHSXRBHH-UHFFFAOYSA-N
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Description

1-(Hydroxyimino)-2-methylpentadecan-2-OL is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxyimino functional group (-C=N-OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxyimino)-2-methylpentadecan-2-OL can be achieved through several methods. One common approach involves the reaction of a ketone with hydroxylamine under acidic or basic conditions to form the oxime. For instance, the reaction of 2-methylpentadecan-2-one with hydroxylamine hydrochloride in the presence of a base like sodium acetate can yield the desired oxime .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxyimino)-2-methylpentadecan-2-OL can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like peracids or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can react with the oxime group under suitable conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

1-(Hydroxyimino)-2-methylpentadecan-2-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Hydroxyimino)-2-methylpentadecan-2-OL involves its interaction with molecular targets through the hydroxyimino group. This functional group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, depending on its structure and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Hydroxyimino)-2-methylpentadecan-2-OL is unique due to its specific structure, which imparts distinct physical and chemical properties. Its long alkyl chain and the presence of the hydroxyimino group make it suitable for specialized applications in various fields.

Properties

CAS No.

61432-95-9

Molecular Formula

C16H33NO2

Molecular Weight

271.44 g/mol

IUPAC Name

1-hydroxyimino-2-methylpentadecan-2-ol

InChI

InChI=1S/C16H33NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(2,18)15-17-19/h15,18-19H,3-14H2,1-2H3

InChI Key

PBTSKIDHSXRBHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C)(C=NO)O

Origin of Product

United States

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